![molecular formula C5H10BrNO B13709285 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is a heterocyclic compound containing a nitrogen atom within its bicyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It is often used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One common method utilizes Ru (II) catalysis to achieve this transformation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, alternative catalytic systems and greener solvents may be explored to improve the sustainability of the process .
化学反应分析
Types of Reactions
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but contains additional methyl groups, which can influence its reactivity and biological activity.
3-Azabicyclo[3.1.0]hexane: Lacks the hydroxyl group present in 3-Azabicyclo[31
Uniqueness
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions. This makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development .
属性
分子式 |
C5H10BrNO |
|---|---|
分子量 |
180.04 g/mol |
IUPAC 名称 |
3-azabicyclo[3.1.0]hexan-6-ol;hydrobromide |
InChI |
InChI=1S/C5H9NO.BrH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H |
InChI 键 |
IVJIWPXEZUIMJU-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C2O)CN1.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



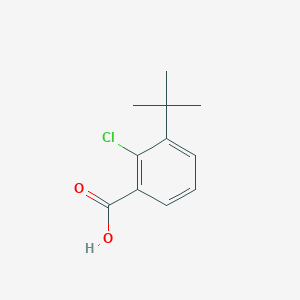
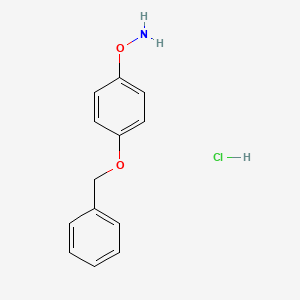
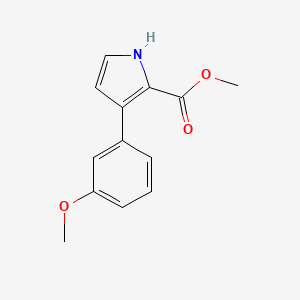

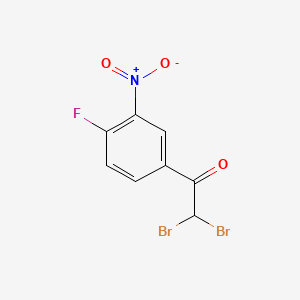

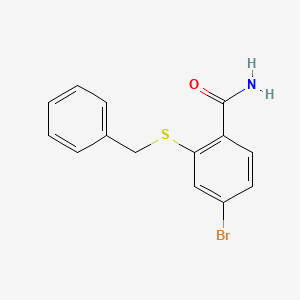
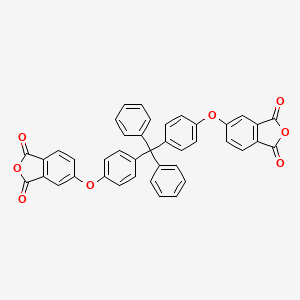
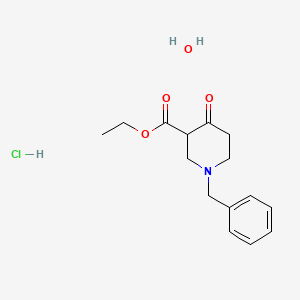

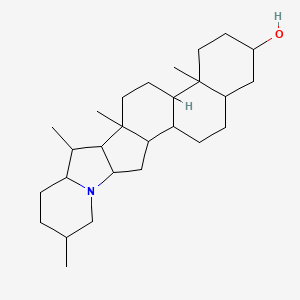
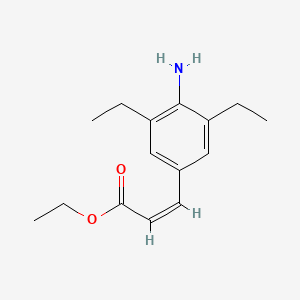
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
